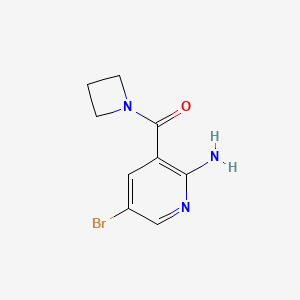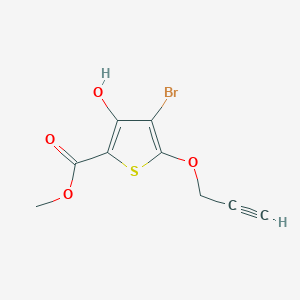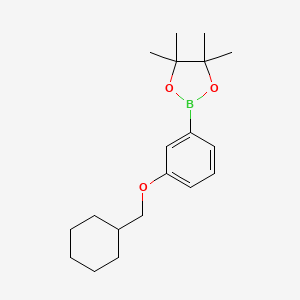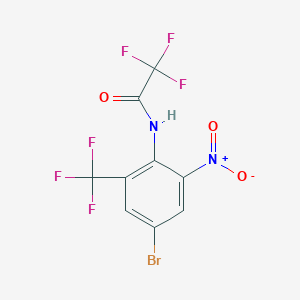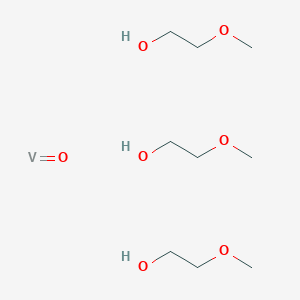
Vanadium, tris(2-methoxyethanolato-O,O')oxo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) is a coordination compound that features vanadium in its +5 oxidation state This compound is characterized by the presence of three 2-methoxyethanolato ligands coordinated to the vanadium center, along with an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) typically involves the reaction of vanadium pentoxide (V2O5) with 2-methoxyethanol in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete dissolution and reaction of the vanadium pentoxide. The general reaction can be represented as follows:
V2O5+6CH3OCH2CH2OH→2VO(OCH2CH2OCH3)3+3H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as crystallization or distillation, to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The vanadium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The 2-methoxyethanolato ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) oxo species, while reduction may produce vanadium(IV) or vanadium(III) complexes.
Aplicaciones Científicas De Investigación
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as coatings and nanomaterials.
Biological Studies: Research has explored its potential biological activities, including its role as an insulin-mimetic agent and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) involves its ability to interact with various molecular targets. In catalytic applications, the vanadium center can facilitate electron transfer processes, enabling the activation of substrates. In biological systems, the compound can mimic the action of insulin by interacting with cellular signaling pathways, potentially influencing glucose metabolism and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Vanadium, tris(2-hydroxyethanolato-O,O’)oxo-(9CI): Similar structure but with hydroxyethanolato ligands.
Vanadium, tris(2-methyl-1-propanolato)oxo-: Features different alkoxy ligands.
Uniqueness
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) is unique due to the presence of methoxyethanolato ligands, which can influence its solubility, reactivity, and overall stability. This makes it distinct from other vanadium complexes with different alkoxy or hydroxy ligands.
Propiedades
Fórmula molecular |
C9H24O7V |
|---|---|
Peso molecular |
295.22 g/mol |
Nombre IUPAC |
2-methoxyethanol;oxovanadium |
InChI |
InChI=1S/3C3H8O2.O.V/c3*1-5-3-2-4;;/h3*4H,2-3H2,1H3;; |
Clave InChI |
ZQDUJBWGILOQID-UHFFFAOYSA-N |
SMILES canónico |
COCCO.COCCO.COCCO.O=[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


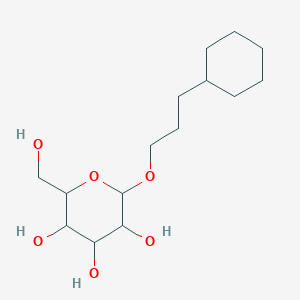
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)
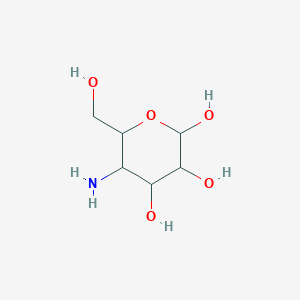
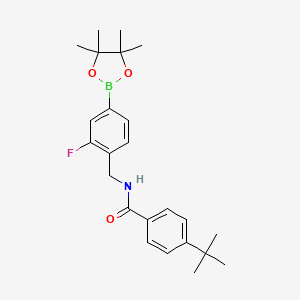
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
